
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is a complex organic compound that features a sulfonamide group, a vinyl group, and a tert-butoxycarbonyl (Boc) protected amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.
Vinylation: The sulfonamide is then reacted with a vinylating agent under basic conditions to introduce the vinyl group.
Protection of L-Alanine: L-Alanine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-alanine.
Coupling Reaction: Finally, the Boc-L-alanine is coupled with the vinyl sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Substituted sulfonamides.
科学研究应用
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the vinyl group can participate in covalent bonding with nucleophilic sites.
相似化合物的比较
Similar Compounds
1-((N,4-Dimethylphenyl)sulfonamido)ethyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with an ethyl group instead of a vinyl group.
1-((N,4-Methylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness
1-((N,4-Dimethylphenyl)sulfonamido)vinyl (tert-butoxycarbonyl)-L-alaninate is unique due to the presence of both the vinyl group and the Boc-protected amino acid, which confer distinct reactivity and potential for diverse applications.
属性
分子式 |
C18H26N2O6S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H26N2O6S/c1-12-8-10-15(11-9-12)27(23,24)20(7)14(3)25-16(21)13(2)19-17(22)26-18(4,5)6/h8-11,13H,3H2,1-2,4-7H3,(H,19,22)/t13-/m0/s1 |
InChI 键 |
XJUAQHRMTWMCNA-ZDUSSCGKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)[C@H](C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=O)C(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


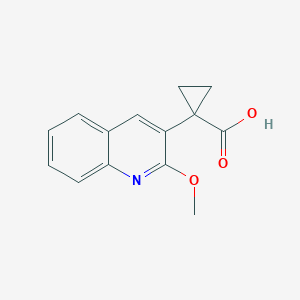
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)
![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)
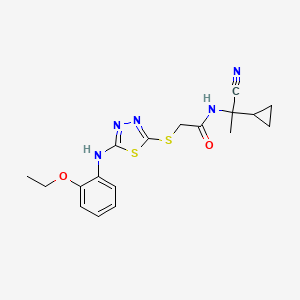
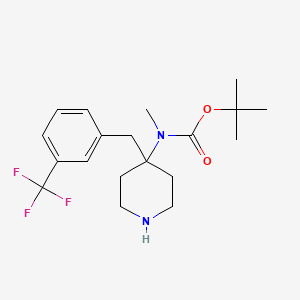
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)

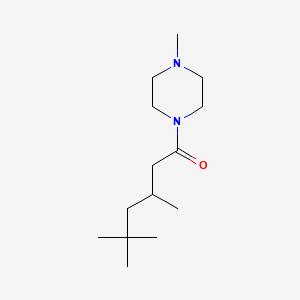

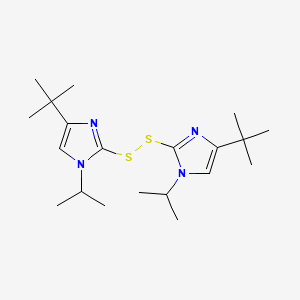
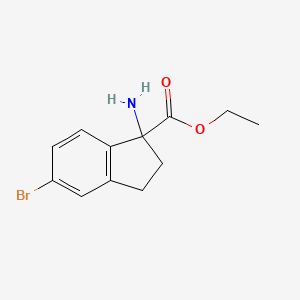
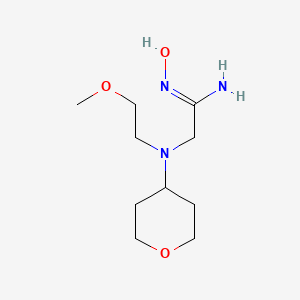
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)

